![molecular formula C8H15NO3 B2681485 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine CAS No. 1018603-76-3](/img/structure/B2681485.png)
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine
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Overview
Description
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is a chemical compound with the CAS Number: 1018603-76-3 . It has a molecular weight of 173.21 . The IUPAC name for this compound is 1,4,8-trioxaspiro[4.5]dec-2-ylmethanamine . The InChI code for this compound is 1S/C8H15NO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6,9H2 .
Molecular Structure Analysis
The InChI code for 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is 1S/C8H15NO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine is a liquid at room temperature .Scientific Research Applications
Antimalarial Activity
- Synthesis and Activity : A range of dispiro-1,2,4,5-tetraoxanes have been synthesized with potent antimalarial activity, demonstrating superior stability and activity compared to trioxolanes and trioxane analogues. These compounds accumulate selectively in parasite-infected erythrocytes, suggesting a targeted mechanism of action against malaria (Ellis et al., 2008).
- Mechanism of Action : The antimalarial efficacy of trioxanes and tetraoxanes is linked to their interaction with heme, leading to the formation of alkylated heme adducts. This mechanism is critical for their antimalarial activity, providing insights into designing more effective antimalarial agents (Creek et al., 2008).
Antifungal Activity
- Synthetic Derivatives : Derivatives of 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine have been synthesized and tested for antifungal properties. These studies have laid the groundwork for future research into the antifungal applications of these compounds, although the antifungal efficacy has been less compared to standard fungicides (Tanwar et al., 2011).
Additional Research Applications
- Cancer Research : Compounds related to 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine have been explored for their anticancer properties, highlighting the potential for these molecules in developing novel anticancer therapies (D’Erasmo et al., 2014).
- Chemical Synthesis : The structural motifs of spiroacetals, including those related to 1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine, are central to many biologically active compounds. Research into the synthesis of these structures could lead to the discovery of new drugs with significant therapeutic potential (Cuny, 2020).
Safety and Hazards
properties
IUPAC Name |
1,4,8-trioxaspiro[4.5]decan-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMPOMSJCKJTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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